molecular formula C14H14N2O2 B6415328 4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide CAS No. 1261986-10-0

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide

Cat. No.: B6415328
CAS No.: 1261986-10-0
M. Wt: 242.27 g/mol
InChI Key: MNZOAMDANMEDNG-UHFFFAOYSA-N
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Description

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is a compound that features a benzamide core substituted with a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide typically involves the coupling of a hydroxypyridine derivative with a benzamide precursor. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the benzamide or pyridine rings.

    Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-hydroxypyridin-2-yl)benzamide: Lacks the N,N-dimethyl substitution, which may affect its binding properties and reactivity.

    4-(5-hydroxypyridin-2-yl)-N-methylbenzamide: Contains only one methyl group on the amide nitrogen, potentially altering its chemical and biological properties.

Uniqueness

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The presence of both the hydroxypyridine and N,N-dimethylbenzamide moieties provides a distinct combination of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)13-8-7-12(17)9-15-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZOAMDANMEDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692701
Record name 4-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-10-0
Record name 4-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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